Mutant IDH2 R140Q Biochemical Selectivity vs. Wild-Type IDH2 and IDH1
AGI-6780 exhibits an 8.3-fold biochemical selectivity window for mutant IDH2 R140Q (IC50 = 23 ± 1.7 nM) over wild-type IDH2 (IC50 = 190 ± 8.1 nM) . Cross-isoform selectivity is substantially greater, with an IC50 of 11,000 nM against IDH1 R132H and >100,000 nM against wild-type IDH1, representing >470-fold and >4,300-fold selectivity, respectively [1].
| Evidence Dimension | Biochemical IC50 |
|---|---|
| Target Compound Data | 23 ± 1.7 nM (IDH2 R140Q) |
| Comparator Or Baseline | IDH2 WT: 190 ± 8.1 nM; IDH1 R132H: 11,000 nM; IDH1 WT: >100,000 nM |
| Quantified Difference | 8.3-fold (vs. IDH2 WT); >478-fold (vs. IDH1 R132H); >4,348-fold (vs. IDH1 WT) |
| Conditions | In vitro enzyme assay, purified recombinant IDH2 and IDH1 proteins |
Why This Matters
This ensures that in cellular models co-expressing wild-type IDH2 or IDH1, AGI-6780 selectively inhibits the oncogenic mutant without disrupting normal IDH-dependent metabolic functions, reducing confounding off-target effects in experimental readouts.
- [1] Chemical Probes Portal. AGI-6780 Probe Summary. IC50: IDH1-R132H 11,000 nM; IDH1 WT >100,000 nM. View Source
